
4-Amino-2,6-dinitrotoluene
Overview
Description
4-Amino-2,6-dinitrotoluene (4A26DNT, CAS 19406-51-0) is a nitroaromatic compound with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol . It is a major metabolite of 2,4,6-trinitrotoluene (TNT), formed via microbial or enzymatic reduction of the nitro groups in aerobic and anaerobic environments . 4A26DNT is frequently detected in TNT-contaminated soils and aquatic systems due to incomplete mineralization during biodegradation . It is commercially available as a reference standard for environmental monitoring and toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-100263 involves the reaction of (2R,3R)-2-phenyl-3-piperidinamine with (2-methoxyphenyl)methyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride hydrate form .
Industrial Production Methods
Industrial production of CP-100263 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in batch reactors, and the purification process involves multiple steps of crystallization and filtration to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
CP-100263 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding ketone or carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major product is the substituted piperidinamine derivative.
Scientific Research Applications
CP-100263 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurokinin receptors and its potential role in modulating pain and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as chronic pain, depression, and anxiety.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
CP-100263 exerts its effects by antagonizing the neurokinin 1 receptor. This receptor is involved in the transmission of pain and inflammatory signals. By blocking this receptor, CP-100263 can reduce pain and inflammation. The compound binds to the receptor and prevents the binding of its natural ligand, substance P, thereby inhibiting the downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison
Key structural analogs of 4A26DNT include:
- 2-Amino-4,6-dinitrotoluene (2A46DNT, CAS 35572-78-2): A positional isomer of 4A26DNT, differing in the amino group location (C2 vs. C4).
- 2,4-Diamino-6-nitrotoluene (2,4-DA-6-NT) and 2,6-Diamino-4-nitrotoluene (2,6-DA-4-NT): Further reduced metabolites with two amino groups.
- TNT (2,4,6-trinitrotoluene) : Parent compound with three nitro groups.
Table 1: Structural and Physical Properties
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
TNT | 118-96-7 | C₇H₅N₃O₆ | 227.13 | Three nitro groups |
4A26DNT | 19406-51-0 | C₇H₇N₃O₄ | 197.15 | One amino, two nitro groups |
2A46DNT | 35572-78-2 | C₇H₇N₃O₄ | 197.15 | One amino, two nitro groups |
2,4-DA-6-NT | 6629-29-4 | C₇H₈N₄O₂ | 180.17 | Two amino, one nitro group |
2,6-DA-4-NT | 19406-51-0 | C₇H₈N₄O₂ | 180.17 | Two amino, one nitro group |
Biodegradation Pathways and Environmental Persistence
- 4A26DNT vs. 2A46DNT: Both are primary metabolites of TNT, formed via two-electron reductions. However, 4A26DNT is more frequently detected in environmental samples than 2A46DNT .
- Diamino metabolites (2,4-DA-6-NT and 2,6-DA-4-NT): These compounds arise from additional reductions and are more likely to undergo denitration or polymerization in anaerobic environments .
Table 2: Biodegradation Rates in Rhizosphere Soil
Compound | Detection Frequency (%) | Persistence (Half-Life) | Mineralization Potential |
---|---|---|---|
TNT | 100 | Weeks | Low (<5% mineralized) |
4A26DNT | 85–90 | Months | Negligible |
2A46DNT | 40–50 | Months | Negligible |
2,4-DA-6-NT | 20–30 | Days to weeks | Moderate (anaerobic) |
Enzymatic Reduction and Toxicity
- Xenobiotic Reductase B Activity: 4A26DNT exhibits 24% activity relative to TNT, while 2A46DNT shows 0% activity with Pseudomonas putida enzymes, indicating steric hindrance or electronic effects from amino group positioning . TNT is fully reduced (100% activity), while 1,3,5-trinitrobenzene (TNB) shows higher activity (426%) due to symmetry and nitro group accessibility .
- Cytotoxicity: 4A26DNT is moderately cytotoxic to H4IIE rat hepatoma cells (LC₅₀ = 18 µg/mL) but non-toxic to CHO cells, suggesting metabolic activation in mammalian systems . 2A46DNT and hydroxylamino derivatives (e.g., 4HA26DNT) are equally cytotoxic to both cell lines (LC₅₀ = 3–18 µg/mL) .
Detection and Cross-Reactivity
- SPR Immunosensors: Cross-reactivity for 4A26DNT and 2A46DNT is ≤1.1%, making them poor surrogates for TNT detection compared to 2,4-DNT (3.7%) .
- DDT-IMS Technology: Enables simultaneous detection of 4A26DNT, 2A46DNT, and diaminonitrotoluenes at femtogram levels, critical for monitoring contaminated sites .
Environmental and Health Implications
- Persistence : 4A26DNT and 2A46DNT accumulate in soils and sediments due to resistance to aerobic degradation, posing long-term ecological risks .
Biological Activity
4-Amino-2,6-dinitrotoluene (4-ADNT) is a significant metabolite of 2,4,6-trinitrotoluene (TNT), known for its mutagenic and toxicological properties. This article explores the biological activity of 4-ADNT, focusing on its genotoxicity, metabolic pathways, and potential health effects based on diverse research findings.
4-ADNT is an aromatic amine with the chemical formula C₇H₇N₃O₄. Its structure includes two nitro groups and one amino group, which contribute to its reactivity and biological effects.
Metabolism and Toxicity
Upon exposure to TNT, 4-ADNT is formed through nitro reduction. This compound undergoes further metabolic transformations leading to various metabolites, including 4,6-diamino-2-nitrotoluene and 3-hydroxy-4-amino-2,6-dinitrotoluene. The metabolic pathway can be summarized as follows:
- TNT → 4-ADNT (via nitro reduction)
- 4-ADNT → 4,6-diamino-2-nitrotoluene (further reduction)
- Hydroxylation → 3-hydroxy-4-amino-2,6-dinitrotoluene (ring modification)
These transformations can lead to oxidative stress and DNA damage, contributing to mutagenic effects observed in various studies .
Genotoxicity Studies
Numerous studies have assessed the genotoxic potential of 4-ADNT using bacterial assays. The following table summarizes key findings from selected studies:
The Ames test results indicate that 4-ADNT exhibits mutagenic properties in both standard and nitroreductase-deficient strains of Salmonella. Significant correlations between urinary concentrations of 4-ADNT and mutagenicity have been reported, highlighting its potential as a biomarker for exposure .
Health Effects
The health implications of 4-ADNT exposure are concerning. Epidemiological studies suggest a link between exposure to dinitrotoluenes and increased cancer risks. For instance, a study indicated that individuals with medium to high exposure levels had a significantly elevated hazard ratio for renal cancer (HR 2.12) .
Additionally, animal studies have demonstrated that oral exposure to dinitrotoluenes can lead to adverse effects on various organ systems, particularly the liver and kidneys .
Case Studies
- Occupational Exposure : A study involving workers at a munitions factory showed that those exposed to TNT exhibited higher urinary levels of 4-ADNT compared to unexposed individuals. The post-work urine samples were significantly more mutagenic than pre-work samples, indicating that occupational exposure leads to increased genotoxicity .
- Environmental Impact : A case study on soil contamination revealed that 4-ADNT can persist in the environment due to its chemical stability. Remediation efforts are complicated by its mutagenic properties, necessitating careful handling during cleanup processes .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying 4-ADNT in environmental matrices?
- Methodology:
- Gas Chromatography-Mass Spectrometry (GC-MS): Use fused-silica Ultra 2 columns (5% phenyl methyl silicone) paired with nitrogen-phosphorus or electron-capture detectors for high sensitivity. Calibrate with 0.1 mg/mL 4-ADNT standard solutions in acetonitrile-methanol (1:1) .
- Urine Analysis: Follow WS/T 59-1996 guidelines for GC-based quantification of 4-ADNT in biological samples, ensuring proper derivatization steps to enhance volatility .
- Quality Control: Store standards at 0–6°C to prevent degradation and validate detection limits (e.g., 0.0054 mg/kg in soil matrices) .
Q. How does 4-ADNT behave in soil and aquatic environments?
- Key Findings:
- Adsorption Dynamics: 4-ADNT adsorbs more strongly than TNT but less than 2,4-DANT. Saline environments (high K⁺/Na⁺) enhance adsorption compared to Ca²⁺-dominated freshwater systems .
- Detection Limits in Soil:
Compound | Soil Detection Limit (mg/kg) |
---|---|
4-ADNT | 0.0054 |
2,4-DANT | 0.0016 |
- Environmental Persistence: Track degradation via HPLC or LC-MS, noting that lactose and molasses accelerate 4-ADNT breakdown in anaerobic microbial systems .
Q. What are the primary degradation pathways of 4-ADNT in contaminated systems?
- Biodegradation:
- Under reducing conditions, 4-ADNT is further transformed into diamino metabolites (e.g., 2,4-DANT) by nitroreductase enzymes. Monitor using isotopic labeling or metabolite-specific probes .
- Key Variable: Redox potential and organic carbon content significantly influence degradation rates .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in adsorption coefficients across different soil types?
- Experimental Design:
- Batch Equilibration Studies: Use soils with varying clay content (e.g., illite vs. montmorillonite) and ionic compositions (Ca²⁺ vs. Na⁺). Measure adsorption isotherms at pH 5–7 to mimic natural conditions .
- Data Normalization: Express coefficients relative to organic carbon (KOC) or cation exchange capacity (CEC) to account for soil heterogeneity .
Q. What methodological approaches address discrepancies in reported 4-ADNT degradation rates across studies?
- Contradiction Analysis:
- Matrix Effects: Compare degradation in sterile vs. microbially active systems to isolate biotic/abiotic pathways .
- Analytical Cross-Validation: Use dual-detector systems (e.g., GC-MS + LC-UV) to confirm metabolite identity and quantify co-eluting interferents .
Q. How does 4-ADNT interact with humic substances in natural organic matter (NOM), and what are the implications for bioavailability?
- Mechanistic Insights:
- Enzyme-Mediated Binding: Oxidative enzymes (e.g., laccase) catalyze covalent bonding between 4-ADNT and humic monomers, reducing bioavailability. Characterize using <sup>14</sup>C-labeled 4-ADNT and size-exclusion chromatography .
- Ecotoxicity Implications: Bound residues may still leach under acidic conditions; conduct sequential extraction tests to assess long-term stability .
Properties
IUPAC Name |
4-methyl-3,5-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRJATLINVYHEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074312 | |
Record name | 4-Amino-2,6-dinitrotoluene | |
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Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [DOD - USCHPPM] | |
Record name | 4-Amino-2,6-dinitrotoluene | |
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Vapor Pressure |
0.00004 [mmHg] | |
Record name | 4-Amino-2,6-dinitrotoluene | |
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CAS No. |
19406-51-0, 58449-89-1 | |
Record name | 4-Amino-2,6-dinitrotoluene | |
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Record name | 4-Amino-2,6-dinitrotoluene | |
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Record name | 4-Toluenamine, 2,6-dinitro- | |
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Record name | 4-Amino-2,6-dinitrotoluene | |
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Record name | 4-Amino-2,6-dinitrotoluene | |
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Record name | 4-Amino-2,6-dinitrotoluene | |
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Record name | 19406-51-0 | |
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Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |
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